2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the pyran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. This reaction proceeds through a series of steps including condensation, cyclization, and isomerization to form the desired pyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as piperidine or ammonium acetate are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acids in the enzyme’s binding site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-pyran derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Kojic acid fused pyran derivatives: Known for their tyrosinase inhibition activity, these compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a member of the pyranocoumarin family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of various substituted phenols and carbonitriles. The synthetic route typically includes:
- Preparation of Substituted Chalcones : Utilizing base-mediated aldol condensation reactions.
- Cyclization : Formation of the pyranocoumarin structure through cyclization reactions involving carbonitriles.
The synthesis details can be referenced from studies that highlight similar compounds in the pyranocoumarin class .
Anticancer Properties
Recent studies have indicated that derivatives of pyranocoumarins exhibit significant anticancer activity. For instance, a related compound, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. BMBF was shown to suppress cell proliferation and migration by modulating epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
Table 1: Summary of Biological Activities
Antimicrobial Activity
Pyranocoumarins have also been studied for their antimicrobial properties. The biological activity profile indicates that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research has indicated that compounds within this class can exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines. This suggests a role in managing conditions characterized by chronic inflammation .
Case Studies
- Hepatocellular Carcinoma (HCC) : BMBF's effect on Huh7 cells showed a significant reduction in cell viability at concentrations above 5 μM, with an IC50 value of approximately 38.15 μM after 48 hours. The compound's ability to modulate integrin α7 expression and its downstream signaling pathways (FAK/AKT) further elucidates its mechanism in inhibiting metastasis .
- In Vitro Studies : Various assays including CCK-8 for cytotoxicity and Boyden chamber assays for migration demonstrated the efficacy of these compounds in cancer therapy settings.
Properties
IUPAC Name |
2-amino-4-(4-methoxy-3-phenylmethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-14-10-20-22(24(27)30-14)21(17(12-25)23(26)31-20)16-8-9-18(28-2)19(11-16)29-13-15-6-4-3-5-7-15/h3-11,21H,13,26H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLNBSKIVEOTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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